Cas no 1451392-55-4 (5-Chloro-2-(methylsulfanyl)phenylboronic acid)

5-Chloro-2-(methylsulfanyl)phenylboronic acid is a boronic acid derivative featuring a chloro-substituted phenyl ring with a methylsulfanyl functional group at the ortho position. This compound is commonly employed as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures with high selectivity and efficiency. The presence of both electron-withdrawing (chloro) and electron-donating (methylsulfanyl) groups enhances its reactivity in palladium-catalyzed transformations. Its stability under typical reaction conditions and compatibility with diverse substrates make it a valuable reagent in pharmaceutical and materials science research. The compound is typically handled under inert conditions to preserve its boronic acid functionality.
5-Chloro-2-(methylsulfanyl)phenylboronic acid structure
1451392-55-4 structure
Product Name:5-Chloro-2-(methylsulfanyl)phenylboronic acid
CAS No:1451392-55-4
MF:C7H8BClO2S
MW:202.466219902039
MDL:MFCD22543736
CID:4600589
PubChem ID:74891194
Update Time:2025-11-04

5-Chloro-2-(methylsulfanyl)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-2-(methylsulfanyl)phenylboronic acid
    • 5-Chloro-2-(methythio)phenylboronic acid
    • (5-Chloro-2-methylsulfanylphenyl)boronic acid
    • 5-Chloro-2-(methylthio)phenylboronic acid
    • (5-chloro-2-(methylthio)phenyl)boronic acid
    • (5-Chloro-2-(methylthio)phenyl)boronicacid
    • Y2821
    • CS-0136996
    • 5-Chloro-2-(methylsulfanyl)phenylboronicacid
    • 1451392-55-4
    • E92443
    • AKOS026673464
    • [5-Chloro-2-(methylsulfanyl)phenyl]boronic acid
    • (5-chloro-2-methylsulfanyl-phenyl)boronic acid
    • MFCD22543736
    • BS-30958
    • MDL: MFCD22543736
    • Inchi: 1S/C7H8BClO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3
    • InChI Key: IVVNCNFZKBXQJX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(B(O)O)C=1)SC

Computed Properties

  • Exact Mass: 202.0026585g/mol
  • Monoisotopic Mass: 202.0026585g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.8

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5-Chloro-2-(methylsulfanyl)phenylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1451392-55-4)5-Chloro-2-(methylsulfanyl)phenylboronic acid
Order Number:A999961
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:34
Price ($):196.0
Email:sales@amadischem.com

Additional information on 5-Chloro-2-(methylsulfanyl)phenylboronic acid

5-Chloro-2-(methylsulfanyl)phenylboronic Acid: A Comprehensive Overview

5-Chloro-2-(methylsulfanyl)phenylboronic acid, with the CAS number 1451392-55-4, is a versatile and intriguing compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of phenylboronic acid, featuring a chlorine substituent at the 5-position and a methylsulfanyl group at the 2-position of the aromatic ring. The combination of these substituents imparts unique electronic and steric properties, making it a valuable building block in various chemical reactions.

The synthesis of 5-chloro-2-(methylsulfanyl)phenylboronic acid typically involves multi-step processes, often starting from chlorobenzene derivatives. The introduction of the methylsulfanyl group is achieved through nucleophilic substitution or coupling reactions, while the boronic acid functionality is introduced via hydroboration or other boron-based methodologies. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound.

Key Applications in Organic Synthesis:

5-Chloro-2-(methylsulfanyl)phenylboronic acid is widely employed in cross-coupling reactions, such as Suzuki-Miyaura couplings, where it serves as a boron reagent for forming biaryl structures. Its ability to undergo these transformations with high regioselectivity and yield has made it indispensable in the construction of complex aromatic molecules. For instance, researchers have utilized this compound to synthesize heterocyclic frameworks that exhibit promising pharmacological activities.

Recent Research Highlights:

In recent studies, 5-chloro-2-(methylsulfanyl)phenylboronic acid has been explored for its potential in drug discovery. Scientists have reported its role as a precursor to bioactive compounds targeting various disease states, including cancer and inflammation. The methylsulfanyl group contributes to the compound's lipophilicity, enhancing its ability to cross cellular membranes and interact with biological targets.

Materials Science Applications:

Beyond organic synthesis, this compound has found applications in materials science, particularly in the development of functional polymers and optoelectronic materials. The aromatic system's electron-withdrawing chlorine and electron-donating methylsulfanyl groups create a balance that is advantageous for tuning material properties such as conductivity and stability.

Safety Considerations:

While handling 5-chloro-2-(methylsulfanyl)phenylboronic acid, it is essential to adhere to standard laboratory safety protocols. The compound is not classified as a hazardous material under typical conditions but should be stored in a cool, dry place away from incompatible substances. Proper ventilation and personal protective equipment are recommended during synthesis and manipulation.

Conclusion:

5-Chloro-2-(methylsulfanyl)phenylboronic acid, with its unique structural features and diverse applications, continues to be a focal point in chemical research. Its role as a key intermediate in organic synthesis and materials science underscores its importance in advancing both academic and industrial endeavors. As research progresses, new insights into its properties and potential uses are expected to further solidify its position as an invaluable compound in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1451392-55-4)5-Chloro-2-(methylsulfanyl)phenylboronic acid
A999961
Purity:99%
Quantity:1g
Price ($):196.0
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